Quinidinegluconate

Description

Historical Context of Quinidine (B1679956) Alkaloid Discovery and Early Scientific Investigations

The journey of quinidine is intrinsically linked to the history of quinine (B1679958) and the Cinchona tree. For centuries, the bark of the Cinchona tree was used by indigenous populations in South America to treat fevers. researchgate.net In the 17th century, Jesuit missionaries introduced the bark to Europe, where it became a crucial treatment for malaria. wikipedia.orgpharmakina.com

The early 19th century marked a pivotal moment in the scientific understanding of Cinchona bark. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine, identifying it as the primary active antimalarial compound. wikipedia.orgunizg.hr A few decades later, in 1848, the alkaloid quinidine was described. nih.govdrugbank.com It was identified as a diastereomer of quinine, meaning it has the same chemical formula but a different three-dimensional arrangement of its atoms. nih.gov

Initial scientific investigations into the Cinchona alkaloids were largely focused on their potent antimalarial properties. However, observations of the bark's effects on the heart were noted as early as 1749 by Jean-Baptiste de Sénac. wikipedia.org By the early 20th century, systematic studies began to differentiate the pharmacological actions of the various alkaloids. Walter Frey's work in 1918 was instrumental in demonstrating that quinidine was a more potent antiarrhythmic agent than quinine. tandfonline.com This discovery laid the groundwork for decades of research into quinidine's cardiac effects.

Evolution of Research Perspectives on Quinidine Gluconate

The development of quinidine gluconate as a specific salt form represented a significant step in refining the therapeutic application of the quinidine alkaloid. The primary driver for this was the need for a more water-soluble form of quinidine, which the gluconate salt provided. chemicalbook.com This improved solubility was particularly important for creating injectable formulations for use in acute settings. chemicalbook.com

Research perspectives on quinidine gluconate have evolved considerably over time. Initially, the focus was on its efficacy in managing various cardiac arrhythmias, such as atrial fibrillation and ventricular tachycardia. nih.govjacc.org However, as the understanding of its mechanism of action deepened, so did the awareness of its potential to induce other arrhythmias (proarrhythmic effects). nih.gov This led to a more cautious approach and a refinement of its clinical applications.

In more recent years, research has revisited the potential of quinidine and its salts, including the gluconate form, for specific and often rare cardiac conditions. Studies have explored its efficacy in managing arrhythmias associated with Brugada syndrome, short QT syndrome, and idiopathic ventricular fibrillation. nih.govdrugbank.com Furthermore, the antimalarial properties of quinidine gluconate have also been a subject of ongoing investigation, particularly for treating severe forms of malaria. tandfonline.com The journey of quinidine gluconate from a crude bark extract to a specific chemical entity for targeted research underscores the dynamic nature of pharmacological science.

Chemical and Physical Properties of Quinidine and Quinidine Gluconate

| Property | Quinidine | Quinidine Gluconate |

| Molecular Formula | C20H24N2O2 | C26H36N2O9 |

| Molecular Weight | 324.4 g/mol nih.gov | 520.6 g/mol nih.gov |

| Physical Description | Crystals or white powder nih.gov | Odorless, very bitter, white powder chemicalbook.com |

| Solubility in Water | Slightly soluble pharmakina.com | Freely soluble chemicalbook.com |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid nih.gov |

Detailed Research Findings on Quinidine Gluconate's Mechanism of Action

| Feature | Description |

| Primary Mechanism | Blocks the fast inward sodium current (INa) in cardiac cells. patsnap.comncats.io |

| Effect on Action Potential | Decreases the rate of phase 0 depolarization, prolongs the action potential duration, and increases the effective refractory period. patsnap.comfda.gov |

| Potassium Channel Blockade | Exhibits some degree of blockade on potassium channels, contributing to the prolonged repolarization phase. patsnap.com |

| Classification | Class Ia antiarrhythmic agent according to the Vaughan-Williams classification. patsnap.com |

| Antimalarial Action | Acts as an intra-erythrocytic schizonticide by interfering with the polymerization of heme in the parasite's food vacuole. nih.gov |

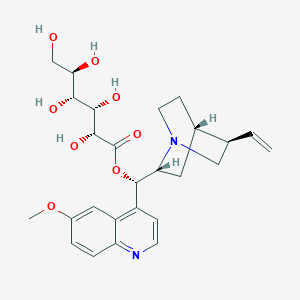

Structure

3D Structure

Properties

CAS No. |

13029-45-3 |

|---|---|

Molecular Formula |

C26H34N2O8 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C26H34N2O8/c1-3-14-12-28-9-7-15(14)10-20(28)25(36-26(34)24(33)23(32)22(31)21(30)13-29)17-6-8-27-19-5-4-16(35-2)11-18(17)19/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21+,22+,23-,24+,25-/m0/s1 |

InChI Key |

ZWOAGWAAEYUBGX-XIJCYFGSSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Molecular Structure and Stereochemical Characterization of Quinidinegluconate

Elucidation of Quinidine's Absolute Configuration and Stereoisomeric Relationship with Quinine (B1679958)

Quinidine (B1679956) and quinine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at some, but not all, of their chiral centers. tandfonline.comtandfonline.comsci-hub.seresearchgate.net Both molecules are derived from the bark of the Cinchona tree and share a common core structure composed of a quinoline (B57606) and a quinuclidine (B89598) ring system linked by a hydroxymethylene bridge. nih.gov

The key to their stereoisomeric relationship lies in the five chiral centers within their structures, designated as N1, C3, C4, C8, and C9. tandfonline.com However, due to the rigid bicyclic nature of the quinuclidine moiety, the absolute configurations of the bridgehead atoms N1 and C4 are interdependent, reducing the number of possible stereoisomers. tandfonline.com

The absolute configuration of quinidine is (1S,3R,4S,8R,9S), while that of its diastereomer, quinine, is (1S,3R,4S,8S,9R). tandfonline.comnih.gov This difference in configuration, specifically at the C8 and C9 positions of the β-hydroxyamine functionality, leads to them being considered quasi-enantiomers. tandfonline.comtandfonline.com This seemingly subtle structural variance results in distinct pharmacological properties, with quinidine primarily used as an antiarrhythmic agent and quinine as an antimalarial. tandfonline.comthegoodscentscompany.com The IUPAC name for quinidine is (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol. tandfonline.com

Advanced Spectroscopic Methods for Structural Determination

A suite of advanced spectroscopic techniques is employed to meticulously determine the structure of quinidine gluconate, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of quinidine in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. magritek.commagritek.com

Even at high field strengths, the assignment of all ¹H and ¹³C peaks in quinidine is a complex task due to significant signal overlap. magritek.com However, by combining information from various 1D and 2D NMR spectra, a comprehensive assignment can be achieved. magritek.com For instance, the downfield signal at δ = 157.3 ppm in the ¹³C spectrum can be assigned to C22. magritek.com Theoretical calculations of NMR chemical shifts, when compared with experimental data, show excellent agreement and aid in the complete interpretation of the molecule's structure. tsijournals.com NMR studies have also been instrumental in confirming that the lowest energy conformer of quinidine in solution is a cis-γ-open conformation. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of quinidine gluconate. It provides highly accurate mass measurements, allowing for the determination of the precise molecular formula. mdpi.com The empirical formula for quinidine gluconate is C₂₀H₂₄N₂O₂ • C₆H₁₂O₇, with a corresponding molecular weight of 520.58. fda.gov HRMS can distinguish between compounds with the same nominal mass but different molecular formulas, a capability essential for unambiguous identification. mdpi.com Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are used for quantitative analysis and structural characterization. scilit.comijbcp.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of quinidine gluconate in the solid state. This technique has been used to determine the crystal structure of related compounds, such as 9-epiquinidine hydrochloride monohydrate, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov For 9-epiquinidine hydrochloride monohydrate, the crystal system is orthorhombic with the space group P2(1)2(1)2(1). nih.gov Such studies have shown that in the crystalline form, both the hydroxyl and amine groups of the cinchona alkaloids form intermolecular hydrogen bonds, which is crucial for understanding their interactions with biological targets. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in quinidine gluconate. americanpharmaceuticalreview.comresearchgate.net These techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum. americanpharmaceuticalreview.com

IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of quinidine shows characteristic absorption bands corresponding to its various functional groups. nih.gov For instance, the C-O stretching vibration in the ether group is typically observed in the range of 1275–1200 cm⁻¹. mdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. researchgate.net It is particularly sensitive to non-polar bonds and can be used to analyze the skeletal vibrations of the quinoline and quinuclidine rings. mdpi.com

Chiral Purity Assessment and Enantiomeric Excess Determination

Ensuring the chiral purity of quinidine gluconate is paramount, as its stereoisomer, quinine, has different therapeutic effects. The enantiomeric excess (ee) of a chiral compound is a measure of its purity.

Several analytical methods are available for determining the enantiomeric excess of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique that employs a chiral stationary phase to separate enantiomers. uma.es This method, often coupled with detectors like UV or fluorescence, allows for the quantification of each enantiomer and thus the determination of the enantiomeric excess. uma.es

Synthesis and Derivatization Pathways of Quinidinegluconate

Exploration of Chemical Synthesis Routes for Quinidine (B1679956) Base

The production of the quinidine base, the precursor to quinidine gluconate, is primarily achieved through two main pathways: extraction from natural sources and total chemical synthesis.

Natural Extraction: The traditional and most common method for obtaining quinidine is through extraction from the bark of Cinchona trees (Cinchona calisaya or Cinchona ledgeriana). taylorfrancis.com The process generally involves treating the powdered bark with an alkali, such as ammonia (B1221849) water and milk of lime, to liberate the free alkaloids. These bases are then extracted using an organic solvent like toluene. The resulting organic extract, containing a mixture of Cinchona alkaloids including quinine (B1679958), quinidine, cinchonine, and cinchonidine, is then treated with a dilute acid to separate the alkaloids. uobabylon.edu.iq Further purification steps are required to isolate quinidine from this mixture.

Total Synthesis: The complex structure of quinidine, with its five stereocenters, has made its total synthesis a significant challenge in organic chemistry. udel.edu

Early Efforts: The first formal total synthesis was reported by Woodward and Doering in 1944, a landmark achievement at the time. udel.edu Later, in the 1970s, Uskokovic and colleagues developed the first stereoselective synthesis of quinidine. udel.edu

Modern Asymmetric Synthesis: More recent approaches have focused on catalytic asymmetric methods to achieve high stereoselectivity and efficiency. The Jacobsen group developed a notable synthesis that utilizes a (salen)Al-catalyzed conjugate addition to set a key stereocenter. udel.edu This strategy allows for a convergent approach where the quinoline (B57606) and quinuclidine (B89598) portions of the molecule are synthesized separately and then coupled. udel.edu Another key step in this synthesis is a late-stage asymmetric dihydroxylation, which differentiates a common intermediate to selectively produce either quinine or its diastereomer, quinidine. udel.edu Researchers from Tohoku University have also developed an efficient synthesis using one-pot reactions mediated by an organocatalyst, significantly reducing the number of purification steps. tohoku.ac.jp

Table 1: Comparison of Synthesis Routes for Quinidine Base

| Method | Source/Starting Materials | Key Features | Primary Challenge |

|---|---|---|---|

| Natural Extraction | Cinchona Tree Bark | Established, industrial-scale process. | Reliance on natural resources; separation from other alkaloids. |

| Uskokovic Synthesis (1970s) | Simple organic molecules | First stereoselective total synthesis. | Long reaction sequence. |

| Jacobsen Synthesis (2004) | Alkenyl amide, methoxyquinoline derivative | Catalytic, asymmetric approach; high enantioselectivity (92% ee). udel.edu | Complex catalysts and multi-step process. |

| Hayashi Synthesis (2022) | Simple organic molecules | High efficiency through multiple one-pot reactions. tohoku.ac.jp | Requires precise control of sequential reactions. tohoku.ac.jp |

Gluconate Salt Formation Methodologies and Optimization

Quinidine gluconate is formed via a straightforward acid-base reaction between the basic quinidine alkaloid and gluconic acid. google.comnih.gov The quinidine molecule contains two basic nitrogen atoms—the more basic of which is on the quinuclidine ring—that can be protonated by an acid. Gluconic acid, a mild organic acid derived from glucose, reacts with the quinidine base to form a stable, water-soluble salt. atamanchemicals.com

The process generally involves dissolving the quinidine base in a suitable solvent, such as alcohol, and adding a solution of gluconic acid until the mixture reaches neutrality. google.com Optimization of this process focuses on maximizing yield, purity, and obtaining a desirable crystal form. Key parameters for optimization include:

Stoichiometry: Precise control of the molar equivalents of the quinidine base and gluconic acid is critical to ensure complete salt formation without excess unreacted starting materials.

Solvent System: The choice of solvent (e.g., water, ethanol, or mixtures) affects the solubility of both the reactants and the final salt product, influencing the rate of crystallization and the final crystal morphology. google.comamericanpharmaceuticalreview.com

Temperature and pH Control: The reaction is often performed at an elevated temperature to ensure complete dissolution and reaction. google.com Careful control of pH to neutrality is essential for maximizing the yield of the desired salt. google.com

Crystallization Conditions: The rate of cooling, agitation, and the presence of seed crystals can influence the size, shape, and polymorphic form of the resulting quinidine gluconate crystals. This is crucial as crystal habit affects properties like flowability and dissolution. americanpharmaceuticalreview.com

Table 2: Key Parameters in Quinidine Gluconate Salt Formation

| Parameter | Objective | Method of Control |

|---|---|---|

| Reactant Ratio | Ensure complete conversion to the salt form. | Accurate stoichiometric measurement of quinidine base and gluconic acid. google.com |

| Solvent Selection | Optimize solubility for reaction and crystallization. | Use of water, ethanol, or other appropriate organic solvents. google.com |

| Temperature | Facilitate dissolution and reaction kinetics. | Heating the reaction mixture, followed by controlled cooling for crystallization. google.com |

| pH | Maximize salt yield and minimize impurities. | Monitoring the reaction with an indicator (e.g., litmus) and adjusting with acid or base as needed. google.com |

Bioconversion and Biotechnological Production Approaches for Quinidine

As an alternative to extraction from limited plant sources and complex chemical synthesis, biotechnological methods for quinidine production are being explored. A promising avenue is the use of endophytic fungi, which are microorganisms that live within plant tissues without causing disease.

Research has shown that several endophytic fungi isolated from the Cinchona calisaya tree are capable of producing quinidine. nih.govresearchgate.net Species from genera such as Fusarium, Diaporthe, and Aspergillus have been identified as potential producers. nih.govresearchgate.netcreamjournal.org For instance, a study demonstrated that Fusarium solani could produce the highest concentration of quinidine among several tested fungi when cultured under optimized conditions. nih.gov

The production of quinidine by these fungi can be significantly influenced by culture conditions. nih.govresearchgate.net Key findings include:

Effect of Light and pH: Both light exposure and the initial pH of the culture medium affect quinidine yield, with the optimal conditions varying between different fungal strains. For F. solani, cultivation in a medium with an initial pH of 6.2 under continuous light resulted in the highest production. nih.gov

Elicitation: The addition of elicitors, such as filtrates from other fungal cultures, can stimulate secondary metabolite production. In one study, cell suspension cultures of Cinchona ledgeriana treated with a filtrate from the fungus Diaporthe sp. showed an increased content of both quinine and quinidine. upi.edu

Metabolic Engineering: While still in early stages for Cinchona alkaloids, metabolic engineering offers a future strategy to enhance production. taylorfrancis.comscispace.com This could involve overexpressing genes for key enzymes in the alkaloid biosynthetic pathway or silencing competing pathways to channel metabolic flux towards quinidine. slideshare.net

Table 3: Biotechnological Production of Quinidine by Endophytic Fungi

| Fungal Genus/Species | Host Plant | Key Finding | Reference |

|---|---|---|---|

| Fusarium solani | Cinchona calisaya | Highest quinidine production at pH 6.2 with light exposure. nih.gov | nih.gov |

| Diaporthe sp. | Cinchona ledgeriana | Produces a mixture of Cinchona alkaloids, including quinidine. researchgate.net | researchgate.net |

| Aspergillus sydowii | Cinchona calisaya | Quinidine production increased 2.7-fold under optimal light/pH conditions. nih.gov | nih.gov |

| Beauveria sp. | N/A (Entomopathogenic) | Demonstrated ability to produce quinidine in liquid culture. researchgate.net | researchgate.net |

Design and Synthesis of Quinidine Analogs for Structure-Activity Relationship Studies

The unique structure of quinidine has made it a valuable scaffold for the design and synthesis of new analogs, both for investigating structure-activity relationships (SAR) and for use as organocatalysts in asymmetric synthesis. researchgate.netbibliotekanauki.plpitt.edu SAR studies involve systematically modifying parts of the quinidine molecule to understand how specific structural features contribute to its biological or catalytic activity. nih.gov

Key modifications and findings include:

Modifications at C9-Hydroxyl Group: The hydroxyl group at the C9 position is critical. Its configuration distinguishes quinidine from its diastereomer, quinine, and is essential for the specific binding of certain antibodies. nih.gov Esterification of this group has been explored to create derivatives with altered properties. researchgate.net

Modifications of the Quinuclidine Ring: The quinuclidine skeleton is a key component of the molecule's catalytic activity. Studies have involved synthesizing analogs with modified ring sizes (e.g., five- or seven-membered rings instead of the natural six-membered ring) to probe the impact on catalyst activity and enantioselectivity in reactions like conjugate additions. researchgate.net

Modifications of the Quinoline Ring: The methoxy (B1213986) group on the quinoline ring has also been shown to be important for the activity of certain drug-induced antibodies. nih.gov Analogs like desmethoxy-quinidine are used to probe the role of this part of the molecule. nih.gov

These synthetic analogs are crucial tools. In medicinal chemistry, they help identify the pharmacophore—the essential features required for biological activity. nih.gov In catalysis, they allow for the fine-tuning of catalysts to improve yield and enantioselectivity for specific chemical transformations, solidifying the role of Cinchona alkaloids as "privileged catalysts." udel.edupitt.edu

Table 4: Examples of Quinidine Analogs and Their Purpose

| Analog Type | Modification | Purpose of Study | Reference |

|---|---|---|---|

| Dihydroquinidine (B8771983) | Saturation of the vinyl group. | Investigate the role of the vinyl group in antibody binding. nih.gov | nih.gov |

| Desmethoxyquinidine | Removal of the methoxy group from the quinoline ring. | Assess the importance of the methoxy group for biological activity. nih.gov | nih.gov |

| Nor- and Homo-quinuclidine Analogs | Contraction or expansion of the quinuclidine ring system. | Study the effect of steric and conformational changes on organocatalytic performance. researchgate.net | researchgate.net |

| C9-Acyloxy Derivatives | Esterification of the C9-hydroxyl group. | Develop novel insecticidal agents. researchgate.net | researchgate.net |

Advanced Purification Techniques for Research-Grade Quinidinegluconate

Achieving the high purity required for research-grade quinidine gluconate involves a multi-step process designed to remove impurities, including related alkaloids (like dihydroquinidine gluconate), unreacted starting materials, and residual solvents. drugfuture.com The purification process is a critical part of downstream processing in both chemical synthesis and extraction. ua.pt

Standard and advanced techniques employed include:

Decolorization: Crude alkaloid solutions are often treated with activated charcoal (decolorizing carbon) to adsorb colored impurities before crystallization. google.com

Recrystallization: This is a fundamental technique for purifying solid compounds. lifeasible.comgcwgandhinagar.com The crude quinidine gluconate is dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. The process can be repeated multiple times (fractional crystallization) to achieve higher purity. uobabylon.edu.iq

Chromatography: For achieving the highest levels of purity and for separating structurally similar compounds, chromatographic methods are essential. lifeasible.comresearchgate.netjocpr.com

Column Chromatography: Crude extracts can be passed through a column packed with a stationary phase like alumina (B75360) or silica (B1680970) gel to perform an initial separation of alkaloids. researchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating the target compound with very high purity. It is particularly effective for separating quinidine gluconate from its dihydro- derivative, an impurity often present. uobabylon.edu.iqdrugfuture.comgoogle.com

Supercritical Fluid Chromatography (SFC): SFC is an emerging "green" purification technique that uses supercritical carbon dioxide as the mobile phase. It offers advantages over HPLC, including faster separations and significantly reduced organic solvent waste, making it an attractive option for industrial-scale purification. jocpr.comamericanpharmaceuticalreview.com

Table 5: Purification Techniques for Quinidine Gluconate

| Technique | Principle | Purpose in Quinidine Gluconate Purification |

|---|---|---|

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. lifeasible.com | Primary purification of the crude salt; removal of bulk impurities. google.com |

| Charcoal Treatment | Adsorption of large, colored impurity molecules onto a high-surface-area material. | Removal of colored impurities from the solution before crystallization. google.com |

| Preparative HPLC | Differential partitioning of components between a liquid mobile phase and a solid stationary phase. jocpr.com | Final high-purity polishing; separation of closely related structural analogs like dihydroquinidine. drugfuture.com |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase, offering different selectivity than HPLC. americanpharmaceuticalreview.com | An efficient and environmentally friendlier alternative to HPLC for final purification. jocpr.com |

Mechanistic Investigations of Quinidinegluconate at the Molecular and Cellular Level

Ion Channel Modulation and Electrophysiological Effects

Quinidine's electrophysiological profile is multifaceted, impacting several key ion channels responsible for cardiac depolarization and repolarization. drugbank.commedicaldialogues.in Its classification as a Class Ia antiarrhythmic agent stems from its primary action as a blocker of the fast inward sodium current. ncats.iopatsnap.com However, its effects extend to a broad range of potassium channels and also include modulation of calcium channels. drugbank.comncats.io

Voltage-Gated Sodium Channel Interactions: Kinetics and Binding Site Characterization (e.g., Nav1.5)

Quinidine (B1679956) primarily functions by blocking the fast inward sodium current (INa), which is mediated by the voltage-gated sodium channel Nav1.5 in cardiac muscle. patsnap.comwikipedia.org This action decreases the rate of rise (Vmax) of phase 0 of the cardiac action potential, leading to slowed conduction velocity. ncats.iorxlist.comnih.gov

The interaction of quinidine with Nav1.5 channels is characterized by "use-dependent block," meaning the degree of block increases with higher heart rates. ncats.io This is a result of the drug binding preferentially to the open and inactivated states of the channel. patsnap.com Cryo-electron microscopy studies have revealed that quinidine binds within the pore domain of the Nav1.5 channel, specifically beneath the selectivity filter. researchgate.net This binding site is coordinated by residues from the S6 segments of domains I, III, and IV of the channel protein. researchgate.net The presence of quinidine in this location physically obstructs the passage of sodium ions and stabilizes the channel in a non-conducting state. researchgate.net This blockade of the fast sodium current is a key factor in its ability to suppress arrhythmias caused by abnormal automaticity or reentry. fda.gov Furthermore, quinidine also blocks the slowly inactivating, tetrodotoxin-sensitive sodium current. ncats.iowikipedia.org

Recent studies have focused on characterizing the kinetics of quinidine's interaction with Nav1.5. These investigations have shown that quinidine exhibits an intermediate dissociation rate from the channel compared to other Class I antiarrhythmic drugs, which is consistent with its classification as a Class IA agent. fda.gov

| Parameter | Value | Reference |

| Primary Target | Voltage-gated sodium channel protein type 5 subunit alpha (Nav1.5) | drugbank.com |

| Mechanism | Blocks fast inward sodium current (INa) | ncats.iopatsnap.com |

| Effect | Decreases Vmax of action potential phase 0, slows conduction | ncats.iorxlist.comnih.gov |

| Binding Characteristic | Use-dependent block | ncats.io |

| Binding Site | Pore domain, beneath the selectivity filter, coordinated by S6 segments | researchgate.net |

| Dissociation Rate | Intermediate | fda.gov |

| IC50 | 6900.0 nM | ncats.io |

Voltage-Gated Potassium Channel Interactions: Specificity and Molecular Determinants of Block (e.g., hKv1.5, IKr, IKs, IK1, Ito, ATP-sensitive K+ channels)

Quinidine's interaction with potassium channels is complex and contributes significantly to its antiarrhythmic and proarrhythmic effects. It is known to block multiple types of voltage-gated potassium channels, thereby prolonging the cardiac action potential duration. drugbank.commedicaldialogues.in

The channels affected include:

hKv1.5 (IKur): Quinidine blocks the human cardiac hKv1.5 channel, which is predominantly expressed in the atria. ahajournals.orgnih.govaurorabiomed.com This channel is responsible for the ultrarapid delayed rectifier current (IKur). aurorabiomed.com

hERG (IKr): Blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, is a prominent effect of quinidine. drugbank.comemcrit.orgsmpdb.ca This action is a major contributor to the prolongation of the QT interval observed with quinidine use. drugbank.com

KCNQ1/KCNE1 (IKs): Quinidine also inhibits the slow component of the delayed rectifier potassium current (IKs). drugbank.comncats.ioemcrit.org

Kir2.x (IK1): The inward rectifier potassium current (IK1), which is crucial for maintaining the resting membrane potential, is also reduced by quinidine. drugbank.comncats.ionih.gov

Ito: The transient outward potassium current (Ito) is another target of quinidine. drugbank.comncats.io Inhibition of this current may contribute to its effectiveness in certain arrhythmia syndromes like Brugada syndrome. emcrit.org

ATP-sensitive K+ channels (IK-ATP): Studies have shown that quinidine blocks ATP-sensitive potassium channels in a voltage-dependent manner. ncats.ionih.gov

The blockade of these various potassium currents collectively leads to a delay in repolarization and an increase in the action potential duration. drugbank.commedicaldialogues.in

| Channel/Current | Effect of Quinidine | Reference |

| hKv1.5 (IKur) | Block | ahajournals.orgnih.govaurorabiomed.com |

| hERG (IKr) | Block | drugbank.comemcrit.orgsmpdb.ca |

| KCNQ1/KCNE1 (IKs) | Block | drugbank.comncats.ioemcrit.org |

| Kir2.x (IK1) | Reduction | drugbank.comncats.ionih.gov |

| Ito | Inhibition | drugbank.comncats.io |

| ATP-sensitive K+ channels (IK-ATP) | Block | ncats.ionih.gov |

Site-directed mutagenesis has been a powerful tool in elucidating the binding site of quinidine on potassium channels. Studies on the hKv1.5 channel have identified key amino acid residues within the inner pore region that are critical for quinidine binding. ahajournals.orgnih.gov Specifically, mutations in the S6 transmembrane segment, such as at positions T505 and V512, have been shown to significantly alter quinidine affinity. ahajournals.orgnih.gov These residues are thought to line the internal mouth of the channel pore. ahajournals.orgnih.gov For instance, substituting threonine at position 505 with more hydrophobic residues like isoleucine or valine increases the affinity for quinidine, suggesting a hydrophobic component to the binding interaction. ahajournals.orgnih.gov These findings provide molecular evidence for an open-channel block mechanism where quinidine enters and binds within the pore from the intracellular side. ahajournals.orgnih.gov

The blockade of potassium channels by quinidine is often voltage-dependent. ahajournals.orgsmpdb.canih.gov For the hKv1.5 channel, the block increases with membrane depolarization. ahajournals.orgnih.gov This voltage dependence has two components: a steep phase that coincides with channel opening, and a shallower phase at more positive potentials. ahajournals.orgahajournals.org The latter is consistent with the charged, cationic form of quinidine entering the transmembrane electrical field to reach its binding site within the pore. ahajournals.orgnih.gov This suggests that the binding site is located approximately 19-20% of the way through the electrical field from the inside of the membrane. nih.govahajournals.org This open-channel block mechanism requires the channel to be in the open conformation for the drug to bind effectively. nih.gov

Hydrophobic interactions play a crucial role in stabilizing the binding of quinidine to its receptor site within the potassium channel pore. ahajournals.orgnih.gov The increased affinity observed with mutations that enhance the hydrophobicity of the pore-lining residues in hKv1.5 supports this notion. ahajournals.org The structure of quinidine, with its quinoline (B57606) ring system, allows for these favorable hydrophobic interactions with nonpolar amino acid side chains in the S6 segment. ahajournals.orgnih.gov The stability of this drug-receptor complex, largely determined by these hydrophobic forces, influences the dissociation rate of the drug and, consequently, the kinetics and affinity of the block. ahajournals.org

Analysis of Voltage-Dependent Block Mechanisms

Voltage-Gated Calcium Channel Modulation (e.g., L-type Ca2+ currents)

In addition to its effects on sodium and potassium channels, quinidine also modulates voltage-gated calcium channels. drugbank.comvulcanchem.com It has been shown to block the L-type calcium current (ICaL). drugbank.comsmpdb.ca This effect is generally observed at higher concentrations. emcrit.orgsmpdb.ca The blockade of L-type calcium channels can contribute to a negative inotropic effect. rxlist.com Studies in rat ventricular cardiomyocytes have demonstrated that quinidine depresses the magnitude of the L-type Ca2+ current, with a half-maximal effect achieved at a concentration of 10 micromol/l when stimulated at a frequency of 2 Hz. nih.gov

Use-Dependent Block Characteristics and Kinetic Analysis

Quinidine gluconate's primary antiarrhythmic action stems from its ability to block the fast inward sodium current (INa) in cardiac cells. ncats.io This blockade is characterized by its "use-dependent" or "rate-dependent" nature, meaning the extent of the block intensifies at higher heart rates and diminishes at lower rates. ncats.iowikipedia.orgnih.gov This phenomenon occurs because quinidine binds more effectively to sodium channels when they are in the open or inactivated states, which are more prevalent during rapid depolarizations. ahajournals.org The drug has intermediate kinetics for this interaction. emcrit.org As a result of this use-dependent block, the phase 0 depolarization of the cardiac action potential is slowed, leading to a decrease in the maximum upstroke velocity (Vmax). ncats.iowikipedia.org

Kinetic analyses in human studies have quantified the onset of this use-dependent effect by measuring changes in QRS duration during ventricular pacing. These studies reveal that quinidine produces a use-dependent prolongation of the QRS complex with kinetics that are characteristic of the drug and are similar to the kinetics of Vmax depression observed in vitro. nih.gov The time constant for the development of the block provides a measure of how quickly the effect reaches its steady state upon an increase in heart rate. For quinidine, this time constant is faster than that of other class I agents like flecainide (B1672765) or propafenone. nih.gov One study reported that at a pH of 7.4, the time constants for the development of block were 6.2 pulses at an interstimulus interval of 500 msec and 2.7 pulses at an interval of 1000 msec. ahajournals.org Another study in humans found a mean time constant of 7.0 +/- 2.4 beats for quinidine, which aligns with the 5.6-6.2 beats reported for Vmax block in in-vitro experiments. nih.gov

In addition to blocking the fast sodium current, quinidine also affects several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed potassium rectifier current. ncats.iowikipedia.org The block of IKr exhibits a "reverse-use dependence," where the current suppression is greater at slower heart rates. nih.gov This combined action on both sodium and potassium channels contributes to the prolongation of the cardiac action potential duration and the QT interval. ncats.iowikipedia.org

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Onset Time Constant (in vivo) | 7.0 ± 2.4 beats | Ventricular Pacing | nih.gov |

| Onset Time Constant (in vitro, Vmax) | 5.6 - 6.2 beats | N/A | nih.gov |

| Time Constant for Block Development | 6.2 ± 1.5 pulses | Interstimulus Interval: 500 msec | ahajournals.org |

| Time Constant for Block Development | 2.7 ± 0.3 pulses | Interstimulus Interval: 1000 msec | ahajournals.org |

Receptor and Enzyme Interaction Profiling

Quinidine gluconate is a well-characterized inhibitor of the cytochrome P450 (CYP) enzyme system, demonstrating notable isoform specificity. nih.gov It is recognized as a potent inhibitor of the CYP2D6 isoform. ncats.iowikipedia.orgemcrit.orgnih.gov This inhibition is clinically significant as CYP2D6 is responsible for the metabolism of approximately 20-25% of all clinically used drugs. nih.gov The strong inhibitory action of quinidine on CYP2D6 can lead to increased plasma concentrations of co-administered drugs that are substrates for this enzyme, such as certain beta-blockers, opioids, and antidepressants. ncats.iowikipedia.org

While being a potent inhibitor of CYP2D6, quinidine itself is a substrate for the CYP3A4 isoform. nih.govnih.gov CYP3A4 is the most abundant CYP enzyme in the human liver and intestine and is involved in the metabolism of a large number of drugs. pocketdentistry.com The metabolism of quinidine by CYP3A4 is a major route of its elimination, contributing to an extensive first-pass effect in the liver and intestine. nih.gov The primary metabolite formed through this pathway is 3-hydroxy-quinidine, which itself possesses about half the antiarrhythmic activity of the parent compound. fda.gov Because quinidine is a substrate of CYP3A4, its own plasma levels can be affected by drugs that induce or inhibit this enzyme. emcrit.orgnih.gov For instance, co-administration with CYP3A4 inducers can decrease quinidine concentrations, while inhibitors can increase them. emcrit.org

| CYP450 Isoform | Nature of Interaction | Consequence | Source |

|---|---|---|---|

| CYP2D6 | Potent Inhibitor | Increases plasma levels of CYP2D6 substrates (e.g., some beta-blockers, opioids). | ncats.iowikipedia.orgemcrit.orgnih.gov |

| CYP3A4 | Substrate | Metabolized by CYP3A4; susceptible to interactions with CYP3A4 inducers and inhibitors. | nih.govnih.gov |

Quinidine gluconate exhibits a dual interaction with P-glycoprotein (P-gp), a critical efflux transporter protein encoded by the MDR1 gene. drugbank.com It functions as both a substrate and a potent inhibitor of P-gp. ncats.iowikipedia.orgnih.govresearchgate.net P-gp is expressed in various tissues, including the intestines, kidneys, liver, and the blood-brain barrier, where it actively transports a wide range of substances out of cells. pocketdentistry.com

As a P-gp inhibitor, quinidine can block the efflux of other drugs that are P-gp substrates. ncats.iowikipedia.org This can increase the bioavailability and central nervous system penetration of co-administered drugs. ncats.iowikipedia.org For example, the inhibition of P-gp by quinidine can allow peripherally acting drugs like loperamide (B1203769) to cross the blood-brain barrier, potentially causing central side effects. ncats.io Similarly, it can increase the serum concentration of drugs like digoxin (B3395198) by reducing its renal and non-renal clearance. nih.govahajournals.org

Simultaneously, quinidine is also a substrate for P-gp. nih.gov This means that P-gp actively transports quinidine, affecting its own absorption and distribution. nih.gov The P-gp-mediated efflux in the intestine contributes to the incomplete bioavailability of oral quinidine. nih.gov This dual interaction as both a substrate and an inhibitor makes quinidine a key component in complex drug-drug interaction scenarios involving P-gp. nih.govresearchgate.net

Quinidine gluconate possesses anticholinergic (or vagolytic) properties, acting as a muscarinic receptor antagonist. fda.govdrugbank.comnih.govthoracickey.com This means it binds to but does not activate muscarinic acetylcholine (B1216132) receptors, thereby blocking the effects of acetylcholine. ebi.ac.uk This antagonistic action is particularly relevant at the sinoatrial (SA) and atrioventricular (AV) nodes of the heart. The vagus nerve normally exerts a slowing effect on the heart rate by releasing acetylcholine, which activates muscarinic receptors. By blocking these receptors, quinidine can counteract this vagal tone, which may result in an increase in the sinus rate and improved AV conduction. emcrit.orgfda.gov

At micromolar concentrations, quinidine inhibits the Na+/K+-ATPase enzyme, also known as the sodium pump. wikipedia.org Research indicates that quinidine binds to the same receptor sites on the Na+/K+-ATPase as digitalis glycosides, such as ouabain. wikipedia.org The inhibition of this pump by digoxin, for instance, leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, ultimately enhancing cardiac contractility. ahajournals.org

The inhibitory effect of quinidine on myocardial Na+/K+-ATPase has been shown to be dependent on the extracellular potassium concentration. nih.gov Studies on guinea-pig heart preparations demonstrated that the inhibitory potency of quinidine increases as the potassium concentration decreases. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for quinidine was 0.23 mM in 2.5 mM K+, which increased to 0.82 mM in 10 mM K+. nih.gov This suggests a competitive interaction between potassium and quinidine at the enzyme's binding site. nih.gov

Muscarinic Receptor Antagonism Mechanisms

Cellular Electrophysiological Studies in Isolated Myocardial Preparations

Quinidine gluconate, a class Ia antiarrhythmic agent, exerts its effects by modulating the electrical activity of heart muscle cells. patsnap.com In isolated myocardial preparations, its influence on various electrophysiological parameters has been extensively studied to elucidate its mechanism of action.

Quinidine prolongs the action potential duration (APD) in the atria, ventricles, and His-Purkinje system. This effect is primarily achieved by blocking potassium currents, which are responsible for the repolarization phase of the action potential. patsnap.comdrugbank.com Specifically, quinidine has been shown to inhibit the delayed rectifier potassium current (IKr) at lower concentrations. emcrit.org

In addition to prolonging the APD, quinidine also increases the effective refractory period (ERP). fda.gov The prolongation of the ERP is often greater than the increase in the APD, meaning the cardiac tissue remains unexcitable for a longer period, even after the membrane potential has returned to its resting state. nih.gov This "membrane-stabilizing effect" is crucial for its antiarrhythmic properties, as it helps to prevent re-entrant arrhythmias. patsnap.com

However, the effect of quinidine on APD can vary depending on the specific cardiac tissue. For instance, one study on guinea pig heart muscle found that while quinidine prolonged the APD in the atria, it shortened it in the ventricular muscle. nih.gov In cat papillary muscles, quinidine markedly prolonged the late repolarization phase with little effect on the plateau phase. nih.gov

The following table summarizes the effects of quinidine on action potential duration and effective refractory period in different myocardial preparations.

| Myocardial Preparation | Quinidine Concentration | Effect on Action Potential Duration (APD) | Effect on Effective Refractory Period (ERP) | Reference |

| Atria, Ventricles, His-Purkinje System | Therapeutic Doses | Prolonged | Prolonged | |

| Guinea Pig Atria | 100 µM | Prolonged | - | nih.gov |

| Guinea Pig Ventricular Muscle | 100 µM | Shortened | - | nih.gov |

| Cat Papillary Muscle | 100 µM | Late Repolarization Prolonged | - | nih.gov |

| Canine Purkinje Fibers | 5.7 mcg/mL | Lengthened (rate-dependent) | Lengthened (rate-dependent) | umich.edu |

Quinidine decreases automaticity, which is the ability of cardiac cells to spontaneously generate electrical impulses. mhmedical.com It achieves this by reducing the slope of phase 4 depolarization in normal Purkinje fibers and shifting the threshold voltage upwards towards zero. fda.govrxlist.com This effect is particularly important in suppressing ectopic pacemakers.

Furthermore, quinidine slows conduction velocity throughout the heart, including the atria, ventricles, and the His-Purkinje system. patsnap.comfda.gov This is a direct result of its primary mechanism of action: blocking the fast inward sodium current (INa) during phase 0 of the action potential. patsnap.comfda.govwikipedia.org By slowing the rapid depolarization, the propagation of the electrical impulse is impeded. patsnap.com The degree of this block is "use-dependent," meaning it is more pronounced at higher heart rates. wikipedia.orgnih.gov

The table below details the impact of quinidine on automaticity and conduction velocity.

| Electrophysiological Parameter | Effect of Quinidine | Mechanism | Reference |

| Automaticity | Decreased | Reduces slope of phase 4 depolarization, shifts threshold voltage | fda.govmhmedical.comrxlist.com |

| Conduction Velocity | Decreased | Blocks fast inward sodium current (INa), slowing phase 0 depolarization | patsnap.comfda.gov |

Quinidine's primary action of blocking the fast inward sodium current leads to a reduction in the amplitude of the action potential. fda.govrxlist.com However, it generally does not affect the resting membrane potential in normal cardiac muscle and Purkinje fibers. fda.govrxlist.comnih.gov

Studies have shown that while quinidine can reduce the maximal rate of rise of the action potential (Vmax), this effect is observed across various resting potential levels without shifting the relationship between resting potential and Vmax. ahajournals.org In isolated canine ventricular myocytes, quinidine did not affect the maximum diastolic potential. ahajournals.org However, some studies on canine Purkinje fibers have reported a slight reduction in resting potential at higher concentrations of quinidine. nih.gov

The following table summarizes the influence of quinidine on membrane potential.

| Membrane Potential Parameter | Effect of Quinidine | Notes | Reference |

| Resting Potential | Generally no effect in normal tissue | Slight reduction observed in some studies at higher concentrations | fda.govrxlist.comnih.govnih.gov |

| Action Potential Amplitude | Reduced | Due to blockade of fast sodium channels | fda.govrxlist.com |

| Maximal Rate of Rise (Vmax) | Reduced | Dose-dependent reduction | nih.govahajournals.org |

The electrophysiological effects of quinidine can be significantly influenced by the extracellular pH. Studies on canine Purkinje fibers have demonstrated that acidosis (lower pH) enhances the effects of quinidine. nih.govahajournals.org

At a lower pH of 6.9 compared to a normal pH of 7.3, quinidine produced a more significant reduction in resting potential, action potential amplitude, and Vmax. nih.govahajournals.org This was associated with a more pronounced prolongation of the interelectrode conduction time, indicating a greater slowing of conduction under acidic conditions. nih.gov In some instances, at a lower pH, quinidine led to inexcitability of the Purkinje fibers, an effect that was reversible upon returning to a normal pH. nih.govahajournals.org

Research on guinea pig ventricular myocardium also suggests that low pH increases the time constant of recovery from the block induced by quinidine. ahajournals.org These findings indicate that the electrophysiological actions of quinidine are more potent in an acidic environment. nih.govahajournals.org

The table below illustrates the pH-dependent effects of quinidine.

| Electrophysiological Parameter | Effect at Normal pH (7.3) | Effect at Acidic pH (6.9) | Reference |

| Resting Potential | 3-5% reduction | 4-15% reduction | nih.gov |

| Action Potential Amplitude | 4-9% reduction | 5-18% reduction | nih.gov |

| Vmax | 19-34% reduction | 22-49% reduction | nih.gov |

| Conduction Time | Prolonged | Significantly more prolonged | nih.gov |

Quinidine is generally considered to have a negative inotropic effect, meaning it decreases the force of myocardial contraction. drugbank.comfda.gov This effect is likely related to its ability to decrease the calcium-dependent slow inward current. nih.gov

In vitro studies on papillary muscles from both guinea pigs and cats have demonstrated this negative inotropic effect. nih.gov However, in guinea pig left atria, a positive inotropic effect was observed superimposed on the negative effect. nih.gov This positive inotropic effect in atrial muscle could be related to the prolongation of the action potential, which may indirectly enhance the influx of calcium during excitation. nih.gov

The effects of quinidine on the slow inward current and the force of contraction in ventricular muscle can be counteracted by isoprenaline. nih.gov

The following table summarizes the in vitro effects of quinidine on myocardial contractile force.

| Myocardial Preparation | Effect on Contractile Force | Proposed Mechanism | Reference |

| Guinea Pig Papillary Muscle | Negative Inotropic | Decrease in slow inward calcium current | nih.gov |

| Cat Papillary Muscle | Negative Inotropic | Decrease in slow inward calcium current | nih.gov |

| Guinea Pig Left Atria | Positive Inotropic (superimposed on negative) | Prolongation of action potential enhancing calcium influx | nih.gov |

Biochemical Pathways and Metabolic Research of Quinidinegluconate

Identification and Characterization of Major Metabolic Pathways

Quinidine (B1679956) undergoes extensive hepatic metabolism, with 60% to 80% of the drug being transformed by the liver. nih.gov The primary metabolic route is through oxidation. chemsrc.com These oxidative reactions lead to the formation of several metabolites, some of which retain pharmacological activity. patsnap.comfda.gov The main metabolic processes are hydroxylation and, to a lesser extent, N-oxidation and O-demethylation. chemsrc.compharmacompass.cominchem.org

Hydroxylation Reactions and Enzyme Catalysis (e.g., CYP3A4, CYP2D6)

Hydroxylation is the most significant metabolic pathway for quinidine. nih.gov This process is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govnih.gov In fact, the 3-hydroxylation of quinidine is considered a specific marker reaction for CYP3A4 activity in vitro. nih.gov This reaction leads to the formation of 3-hydroxyquinidine (B22111), a major and active metabolite. nih.govfda.gov

While CYP3A4 is the primary enzyme responsible for quinidine metabolism, quinidine itself is a potent inhibitor of another important cytochrome P450 enzyme, CYP2D6. fda.govpdr.netwikipedia.org This inhibition means that quinidine can significantly affect the metabolism of other drugs that are substrates for CYP2D6, effectively converting individuals who are normally extensive metabolizers via this pathway into poor metabolizers. fda.gov It is important to note that quinidine is not a substrate for CYP2D6. fda.govpdr.net The variability in quinidine's metabolism, particularly its hydroxylation, can contribute to its dose-dependent elimination. nih.gov

Table 1: Key Enzymes in Quinidine Metabolism

| Enzyme | Role in Quinidine Metabolism |

| CYP3A4 | Primary enzyme responsible for the hepatic metabolism (hydroxylation) of quinidine. fda.govnih.gov |

| CYP2D6 | Potently inhibited by quinidine, but does not metabolize quinidine. fda.govpdr.netwikipedia.org |

Metabolite Profiling and Structural Elucidation (e.g., 3-hydroxyquinidine, 2'-oxoquinidinone)

Several metabolites of quinidine have been identified in plasma and urine. The most significant of these are 3-hydroxyquinidine and 2'-oxoquinidinone. pharmacompass.comnih.gov Other metabolites include quinidine N-oxide and O-desmethylquinidine. pharmacompass.cominchem.org

3-hydroxyquinidine is the principal metabolite and is formed through the hydroxylation of the quinuclidine (B89598) ring of the quinidine molecule. nih.govchemsrc.com This metabolite is pharmacologically active, possessing at least half the antiarrhythmic activity of the parent compound. fda.govnih.gov Its serum levels can be comparable to those of quinidine itself during chronic therapy. fda.gov The elimination half-life of 3-hydroxyquinidine is approximately 12 hours, which is longer than that of quinidine. fda.govnih.gov

2'-oxoquinidinone is another notable metabolite. nih.gov Its formation appears to be directly proportional to the concentration of the available quinidine base. nih.gov The ratios of these metabolites to the parent drug can vary significantly among individuals. researchgate.net

Table 2: Major Metabolites of Quinidine

| Metabolite | Formation Pathway | Pharmacological Activity |

| 3-hydroxyquinidine | Hydroxylation via CYP3A4. nih.govfda.govnih.gov | Active, with approximately half the antiarrhythmic activity of quinidine. fda.govnih.gov |

| 2'-oxoquinidinone | Oxidation. nih.gov | Less characterized, formation is proportional to quinidine concentration. nih.gov |

| Quinidine N-oxide | N-oxidation. chemsrc.compharmacompass.com | Minor metabolite. pharmacompass.com |

| O-desmethylquinidine | O-demethylation. chemsrc.compharmacompass.com | Minor metabolite. pharmacompass.com |

Investigation of Enzyme Induction and Inhibition Effects on Quinidine Gluconate Metabolism

The metabolism of quinidine gluconate can be significantly altered by the co-administration of drugs that induce or inhibit the CYP3A4 enzyme.

Enzyme Induction: Drugs that induce CYP3A4, such as phenobarbital, phenytoin, and rifampin, can accelerate the hepatic elimination of quinidine, leading to lower plasma concentrations. rxlist.com

Enzyme Inhibition: Conversely, inhibitors of CYP3A4 can decrease quinidine's metabolism, resulting in elevated plasma levels. For instance, ketoconazole, a potent CYP3A4 inhibitor, can cause a rise in quinidine levels due to competition for the metabolic pathway. rxlist.com Similarly, cimetidine (B194882) and amiodarone (B1667116) have been shown to increase quinidine levels, although the exact mechanisms are not fully understood. fda.gov Diltiazem also significantly decreases the clearance and increases the half-life of quinidine. fda.gov Grapefruit juice may also decrease the rate of quinidine absorption. fda.gov

As previously mentioned, quinidine itself is a potent inhibitor of CYP2D6. wikipedia.org This can lead to clinically significant drug interactions by increasing the plasma concentrations of drugs metabolized by this enzyme, such as certain beta-blockers, antidepressants, and opioids. wikipedia.org

Examination of Nonlinear Elimination Kinetics and Dose-Dependent Metabolism

Quinidine exhibits nonlinear pharmacokinetics, meaning that a change in dose can lead to a disproportionate change in steady-state plasma concentrations. nih.govzenodo.org This dose-dependent metabolism is partly attributed to the saturation of metabolic pathways, particularly the hydroxylation process mediated by CYP3A4. nih.govnih.gov

Studies have shown that as the daily dose of quinidine gluconate increases, some individuals may exhibit disproportionate increases in steady-state plasma levels. nih.gov This nonlinearity suggests that the elimination processes can become saturated at higher doses. nih.govfip.org The variability in quinidine's pharmacokinetics is, in large part, related to its hydroxylation. nih.gov One study documented rate-limited hydroxylation in a subject, contributing to the nonlinear kinetics. nih.gov The oral bioavailability of quinidine is also dose-dependent, increasing with higher doses, which is consistent with the saturation of first-pass metabolism in the gut and liver. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Quinidinegluconate Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of quinidine (B1679956) gluconate, enabling its separation from related substances and its precise quantification. Various chromatographic methods have been developed and validated to meet the diverse needs of pharmaceutical analysis and clinical research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of quinidine gluconate. nih.govjidps.com The development and validation of HPLC methods are critical to ensure accurate and reliable results for both quality control of pharmaceutical formulations and for pharmacokinetic studies. jidps.comijpsr.com These methods are validated according to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to assess parameters including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). ijpsr.comresearchgate.net

A developed Reverse Phase HPLC (RP-HPLC) method for the simultaneous estimation of dextromethorphan (B48470) and quinidine utilized a Phenomenex C-8 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 2.5) in a 60:40 v/v ratio. ijpsr.com The detection was carried out at 230 nm, and the retention times for quinidine and dextromethorphan were 2.8 and 4.3 minutes, respectively. ijpsr.com The linearity for quinidine was established in the concentration range of 1-30 µg/ml. ijpsr.com Another RP-HPLC method for quinidine estimation used a Terrosil C18 column with a mobile phase of phosphate buffer (pH 3) and acetonitrile (B52724) (25:75 v/v), with detection at 254 nm, yielding a retention time of 2.589 minutes. jidps.com

Table 1: Examples of Validated HPLC Methods for Quinidine Analysis

| Parameter | Method 1 (Simultaneous with Dextromethorphan) ijpsr.com | Method 2 (Quinidine alone) jidps.com | Method 3 (Simultaneous with Dextromethorphan) researchgate.net |

| Column | Phenomenex C-8 | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) | Hemochrom Intsil C18 (250x4.6) mm |

| Mobile Phase | Methanol:Phosphate buffer (pH 2.5) (60:40 v/v) | Phosphate buffer (pH 3):Acetonitrile (25:75 v/v) | Methanol:Water (0.08% diethylamine (B46881), 0.02% glacial acetic acid, pH 4.4) (70:30 v/v) |

| Flow Rate | 1 ml/min | 0.8 ml/min | 1.0 mL/min |

| Detection Wavelength | 230 nm | 254 nm | 292 nm |

| Retention Time | 2.8 min | 2.589 min | 3.6±0.2 min |

| Linearity Range | 1-30 µg/ml | 20-60 µg/ml | 4-16 μg/mL |

| Correlation Coefficient (r²) | - | 0.999 | 0.999 |

| Accuracy (% Recovery) | - | 99.77% | - |

| Precision (%RSD) | - | 0.1 (Intermediate), 0.2 (Repeatability) | - |

The choice of stationary and mobile phases is paramount for achieving optimal separation (resolution) and detection sensitivity in HPLC. For quinidine and its related compounds, reversed-phase columns, such as C8 and C18, are commonly employed. jidps.comfarmaciajournal.comresearchgate.net The mobile phase composition is carefully adjusted to control the retention and elution of the analytes.

For instance, a mobile phase consisting of acetonitrile, methanesulfonic acid, and diethylamine in water, adjusted to a pH of 2.6, has been used for the analysis of quinidine gluconate tablets. uspnf.com Another method for separating quinine (B1679958) and its diastereomer quinidine utilized a mobile phase of acetonitrile-water-triethylamine-acetic acid (9:90:0.25:0.75 v/v/v/v) adjusted to pH 3.03. researchgate.net The optimization of mobile phase components, including the organic modifier (e.g., acetonitrile, methanol), buffer type, and pH, is a critical step in method development to ensure sharp peaks and good separation from potential interferences. ijpsr.comresearchgate.netmdpi.com The use of ion-pairing agents in the mobile phase can also be employed to enhance the retention and separation of basic compounds like quinidine on reversed-phase columns. researchgate.net

Both Ultraviolet (UV) and fluorescence detection are widely used in the HPLC analysis of quinidine gluconate. farmaciajournal.comtandfonline.com UV detection is a common and robust method, with wavelengths such as 235 nm and 254 nm being utilized. jidps.comuspnf.comnih.gov

Fluorescence detection offers superior sensitivity and selectivity for naturally fluorescent compounds like quinidine. researchgate.nettandfonline.comnih.gov The excitation and emission wavelengths are selected to maximize the signal for quinidine while minimizing background noise. For example, a fluorescence detector set to an excitation wavelength of 350 nm and an emission wavelength of 450 nm has been used for the analysis of quinine in plasma. tandfonline.com Another method for quinine determination used fluorescence detection with excitation at 325 nm and emission at 375 nm. researchgate.net The high sensitivity of fluorescence detection makes it particularly suitable for bioanalytical applications where sample concentrations are often very low. nih.gov

Stationary and Mobile Phase Optimization for Resolution and Sensitivity

Gas Chromatography (GC) for Volatile or Derivatized Analytes

While HPLC is more common for a non-volatile compound like quinidine gluconate, Gas Chromatography (GC) can also be employed, typically after derivatization to increase volatility. A method for the differentiation and analysis of quinine and quinidine by GC-mass spectrometry (GC/MS) has been developed, which involves extraction of the underivatized compounds. nih.gov However, for quantitative analysis, derivatization is often necessary to improve chromatographic properties and sensitivity. Various chromatographic methods, including GC, have been reported for the analysis of quinidine, sometimes in combination with other antiarrhythmic drugs.

Chiral Chromatography for Enantiomeric Purity Analysis

Quinidine and its diastereomer, quinine, require chiral separation techniques to determine enantiomeric purity. chiralpedia.comsielc.com Chiral chromatography is the most prevalent method for this purpose. chiralpedia.com This can be achieved through direct or indirect methods. Direct methods utilize a chiral stationary phase (CSP) that can differentiate between the enantiomers. chemistrydocs.comresearchgate.net Polysaccharide-based CSPs are frequently used for their broad applicability. researchgate.net

Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chemistrydocs.com The choice between direct and indirect methods depends on the specific application and the availability of suitable CSPs or derivatizing agents. The development of chiral separation methods is crucial for controlling the stereochemical purity of quinidine, as different stereoisomers can have distinct pharmacological activities. chiralpedia.comchemistrydocs.com For instance, quinine-based chiral stationary phases have been synthesized and used for the separation of enantiomers of N-derivatized α-amino acids.

Mass Spectrometry (MS) Applications in Quinidinegluconate Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the analysis of quinidine gluconate due to its high sensitivity and specificity. farmaciajournal.com LC-MS/MS, or tandem mass spectrometry, is especially powerful for quantitative analysis in complex matrices like plasma. ijbcp.comresearcher.lifefrontiersin.org

In a typical LC-MS/MS method for quinidine, the compound is first separated by HPLC and then introduced into the mass spectrometer. farmaciajournal.com The detection is often performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. farmaciajournal.comresearchgate.net For example, a validated LC-MS/MS method for quinidine in human plasma used a C18 column with an isocratic mobile phase of 0.2% formic acid and acetonitrile (85:15 v/v). farmaciajournal.com The detection was achieved using an ion trap mass spectrometer with positive electrospray ionization, monitoring the transition of the precursor ion to specific product ions. farmaciajournal.comresearchgate.net Such methods offer high throughput and are suitable for therapeutic drug monitoring and pharmacokinetic studies. farmaciajournal.comresearchgate.net The use of tandem mass spectrometry allows for rapid analysis of chemical components in complex mixtures, sometimes even without prior chromatographic separation. nus.edu.sgpatsnap.com

Table 2: LC-MS/MS Parameters for Quinidine Analysis

| Parameter | Value farmaciajournal.comresearchgate.net |

| LC Column | C18 |

| Mobile Phase | 85:15 (v/v) 0.2% formic acid and acetonitrile |

| Flow Condition | Isocratic |

| Ionization Mode | Electrospray Positive Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.33 - 13.26 µg/mL |

| Intra-day Precision (CV%) | < 7.9% |

| Inter-day Precision (CV%) | < 8.9% |

| Recovery | 92.5% - 129.5% |

Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of drugs and their metabolites, owing to its high sensitivity and specificity. farmaciajournal.com In the context of quinidine gluconate research, LC-MS/MS methods have been developed for the high-throughput quantification of quinidine in biological matrices such as human plasma. farmaciajournal.comresearchgate.net These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. farmaciajournal.comresearchgate.net

A typical LC-MS/MS method for quinidine involves chromatographic separation on a C18 column followed by detection using an ion trap mass spectrometer with electrospray ionization (ESI) in the positive ion mode. farmaciajournal.comresearchgate.net The separation is often achieved under isocratic or gradient conditions with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous component containing a modifier such as formic acid. researchgate.netnih.gov For instance, one method utilized a mobile phase of 85:15 (v/v) 0.2% formic acid and acetonitrile, achieving a short retention time of 1.2 minutes for quinidine. farmaciajournal.comresearchgate.net

The detection is performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. farmaciajournal.comresearchgate.net In this mode, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. For quinidine, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 325.1 or 325.2 is commonly selected as the precursor ion. researchgate.netnih.gov Subsequent fragmentation yields characteristic product ions, such as those at m/z 184, 253, and 307, which are monitored for quantification. researchgate.net

Sample preparation for bioanalysis typically involves protein precipitation with an organic solvent like methanol or acetonitrile, which is a simple and rapid procedure. farmaciajournal.comresearchgate.net The validation of these methods demonstrates excellent linearity over a specific concentration range, with one study reporting a linearity domain between 0.33 and 13.26 µg/mL. farmaciajournal.comresearchgate.net The accuracy and precision of these methods are well within acceptable limits, ensuring reliable quantification. researchgate.netnih.gov

LC-MS/MS is also instrumental in metabolite identification. nih.gov The fragmentation patterns generated in the mass spectrometer provide structural information that helps in the elucidation of metabolite structures. researchgate.net For example, analysis of historical quinine solutions revealed the decomposition product quinotoxine, identified through its unique fragmentation pattern in MS² spectra. researchgate.net

Ionization Techniques and Fragmentation Pattern Analysis

In the analysis of quinidine by mass spectrometry, electrospray ionization (ESI) is a commonly employed technique, particularly in the positive ion mode. researchgate.netnih.gov ESI is a soft ionization method that typically produces protonated molecules, [M+H]⁺, which for quinidine corresponds to an m/z of approximately 325.2. researchgate.net This serves as the precursor ion for subsequent fragmentation analysis (MS/MS or MS²). researchgate.net

The fragmentation of the quinidine precursor ion provides a characteristic pattern that is crucial for its identification and structural confirmation. The collision-induced dissociation (CID) of the m/z 325.2 ion leads to several key product ions. A major product ion is observed at m/z 307.180, resulting from the loss of a water molecule. researchgate.net Further fragmentation of this ion can lead to other ions, such as m/z 279.149. researchgate.net Another significant fragmentation pathway involves the cleavage of the bond between the quinoline (B57606) and quinuclidine (B89598) rings, generating characteristic ions. For instance, an intense ion at m/z 160.075 or 160.076 is a common fragment for both quinine and its decomposition product, quinotoxine, originating from the vinyl quinuclidine ring. researchgate.net

The analysis of these fragmentation patterns is not only essential for confirming the identity of quinidine but also for identifying related substances and degradation products. researchgate.net For example, the decomposition product quinotoxine, which has the same molecular weight as quinidine, can be distinguished by its fragmentation. The precursor ion of quinotoxine (m/z 325.191) undergoes keto-enol tautomerism, leading to a characteristic fragmentation ion at m/z 202.087, which helps in its identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and can be used for quantitative analysis. mdpi.comamericanpharmaceuticalreview.com ¹H-NMR spectroscopy, in particular, has been applied to the simultaneous quantitative determination of quinidine and its closely related impurity, dihydroquinidine (B8771983), in pharmaceutical formulations like quinidine sulfate (B86663) tablets. nih.gov

The basis for this application lies in the structural differences between quinidine and dihydroquinidine, which result in distinct signals in the ¹H-NMR spectrum. nih.gov For quantitative NMR (qNMR), a suitable solvent such as deuterated chloroform (B151607) is used, and an internal standard, like hexamethylcyclotrisiloxane, is added to the sample. mdpi.comnih.gov The concentration of the analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the known amount of the internal standard. mdpi.com The integral of an NMR signal is directly proportional to the number of nuclei contributing to it, making calibration curves unnecessary. mdpi.comamericanpharmaceuticalreview.com

For instance, a study on quinidine sulfate tablets reported an average recovery of 98.94% for the total alkaloids (quinidine sulfate plus dihydroquinidine sulfate) from synthetic formulations, with a standard deviation of ±0.43%, demonstrating the accuracy and precision of the qNMR method. nih.gov This technique allowed for the individual quantification of quinidine sulfate (found to be between 92.9% and 95.8%) and dihydroquinidine sulfate (between 1.1% and 7.0%) in commercial tablets. nih.gov

Beyond quantification, NMR is a primary tool for structural confirmation. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to assign all the proton and carbon signals, unequivocally confirming the molecular structure of quinidine gluconate and identifying any impurities. mdpi.com

Spectroscopic Techniques for Characterization and Impurity Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds. iajps.com For quinidine gluconate, UV-Vis spectroscopy is employed in dissolution testing and assays to determine the concentration of the drug. uspnf.com

The method relies on the principle that quinidine absorbs light in the UV region of the electromagnetic spectrum. The analysis is typically performed by measuring the absorbance of a solution at a specific wavelength where the analyte shows maximum absorption (λmax). For quinidine gluconate, a common analytical wavelength is 235 nm. uspnf.com The concentration of quinidine gluconate in a sample solution is calculated by comparing its absorbance to that of a standard solution with a known concentration, following the Beer-Lambert law. iajps.comuspnf.com

UV-Vis spectroscopy is also used in dissolution tests for extended-release tablets to determine the amount of drug dissolved over time. uspnf.com Samples are withdrawn at specific time points, and their absorbance is measured to calculate the percentage of the labeled amount of quinidine gluconate that has been released. uspnf.com While UV-Vis is a powerful tool for quantification, its specificity can be limited. Therefore, it is often used in conjunction with a separation technique like chromatography for impurity profiling. nih.gov

Infrared (IR) spectroscopy is a valuable technique for the identification and characterization of chemical compounds by analyzing the vibrations of their functional groups. mdpi.com Each molecule has a unique IR spectrum that acts as a "fingerprint," allowing for its identification when compared to a reference spectrum. liberty.edu

FT-IR spectroscopy can be used to confirm the identity of quinidine gluconate by matching its spectrum with that of a reference standard. It is also useful for detecting impurities or degradation, as the presence of new functional groups or changes in existing ones will result in alterations to the spectrum. liberty.edu For example, the technique can help identify potential degradation of the compound during formulation processes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Stability Studies of Quinidine Gluconate under Various Environmental Stress Conditions (e.g., Photostability, Thermal Stability)

Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. researchgate.netscribd.com For quinidine gluconate, stress testing under various conditions helps to identify potential degradation pathways and degradation products. scribd.com

Photostability: Photostability testing is an essential part of stress testing to evaluate the effect of light on drug substances. bspublications.net As mandated by guidelines such as ICH Q1B, this involves exposing the drug to standardized light conditions to identify any photolytic degradation. scribd.combspublications.net If a compound is found to be photolabile, it may necessitate the use of light-resistant packaging and special labeling. scribd.com Studies have shown that some drug solutions, when exposed to light, can form degradation products. google.com